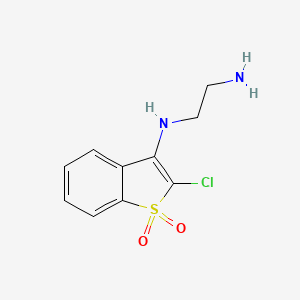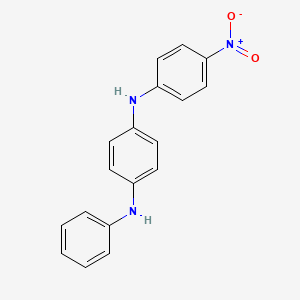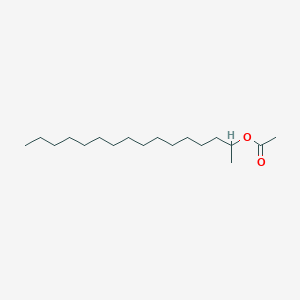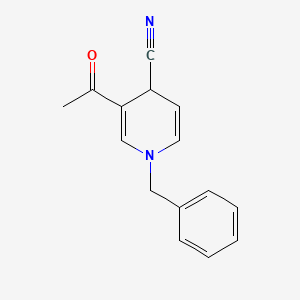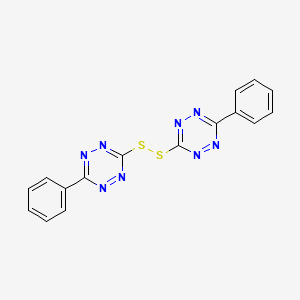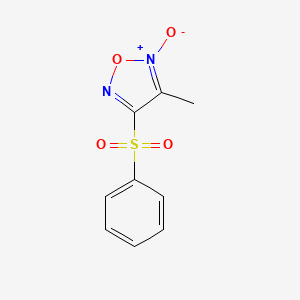
4-Benzenesulfonyl-3-methyl-furazan 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-phenylsulphonylfuroxan: is a heterocyclic compound characterized by a furoxan ring structure Furoxans are known for their unique chemical properties, including the presence of an out-of-ring oxygen atom, which contributes to their reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-phenylsulphonylfuroxan typically involves the introduction of substituents onto the furoxan ring. One common method is the post-ring introduction of substituents (PRIS) strategy, which allows for the direct synthesis of furoxan molecules. This method is preferred over conventional methods that require pre-installation of substituents on furoxan ring precursors .
Industrial Production Methods: Industrial production of 3-methyl-4-phenylsulphonylfuroxan may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-4-phenylsulphonylfuroxan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The furoxan ring allows for substitution reactions, where different substituents can be introduced onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.
Scientific Research Applications
3-methyl-4-phenylsulphonylfuroxan has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where furoxan derivatives have shown promise.
Mechanism of Action
The mechanism of action of 3-methyl-4-phenylsulphonylfuroxan involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modulate biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Sulfonimidates: These compounds share a similar sulfur-containing structure and are used in various chemical applications.
Thiols and Sulfides: These compounds also contain sulfur atoms and are known for their distinct chemical properties.
Uniqueness: 3-methyl-4-phenylsulphonylfuroxan is unique due to its furoxan ring structure, which imparts specific reactivity and stability characteristics. This makes it distinct from other sulfur-containing compounds, such as sulfonimidates and thiols, which have different structural features and chemical behaviors.
Properties
CAS No. |
49739-41-5 |
|---|---|
Molecular Formula |
C9H8N2O4S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C9H8N2O4S/c1-7-9(10-15-11(7)12)16(13,14)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
NPPFLFLMNSMLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](ON=C1S(=O)(=O)C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


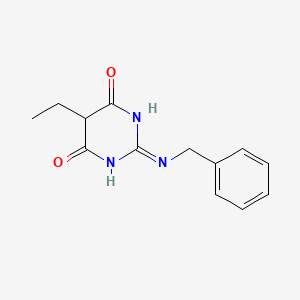

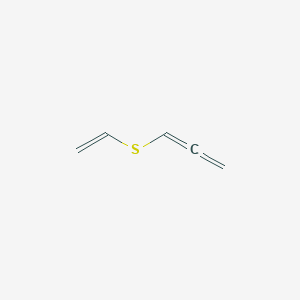
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
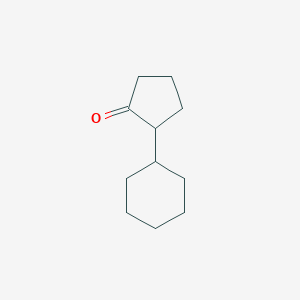
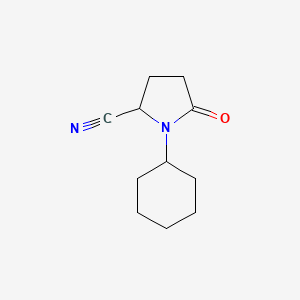
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)

